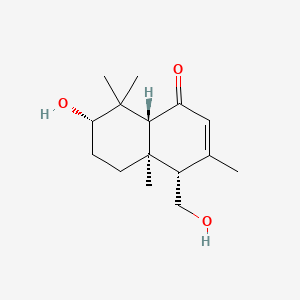

deoxyuvidin B

Descripción

Deoxyuvidin B is a drimane-type sesquiterpenoid first isolated from the marine sponge-derived fungus Aspergillus ustus . Structurally, it belongs to the drimane family, characterized by a bicyclic sesquiterpene backbone with hydroxylation at specific positions. Early studies identified deoxyuvidin B as a known compound previously reported in terrestrial fungi, but its discovery in marine-derived A. ustus marked its first occurrence in a marine ecological niche . Its molecular framework includes a hydroxylated drim-7-ene-6-one core, distinguishing it from esterified derivatives like RES-1149-2 and strobilactone B .

Propiedades

Número CAS |

74635-90-8 |

|---|---|

Fórmula molecular |

C15H24O3 |

Peso molecular |

252.35 g/mol |

Nombre IUPAC |

(4S,4aR,7S,8aR)-7-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |

InChI |

InChI=1S/C15H24O3/c1-9-7-11(17)13-14(2,3)12(18)5-6-15(13,4)10(9)8-16/h7,10,12-13,16,18H,5-6,8H2,1-4H3/t10-,12-,13-,15+/m0/s1 |

Clave InChI |

VVTJHIHLGAFNHR-GZCFXPHUSA-N |

SMILES isomérico |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CC[C@@H](C2(C)C)O)C |

SMILES canónico |

CC1=CC(=O)C2C(C(CCC2(C1CO)C)O)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of deoxyuvidin B involves several steps, starting from the basic drimane skeleton. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of deoxyuvidin B is generally achieved through fermentation processes using marine-derived fungi such as Aspergillus ustus. The fungi are cultured under controlled conditions to optimize the production of deoxyuvidin B, which is then extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Deoxyuvidin B undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deoxyuvidin B can lead to the formation of hydroxylated derivatives, while reduction can yield deoxyuvidin .

Aplicaciones Científicas De Investigación

Deoxyuvidin B has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its role in fungal metabolism and its interactions with other biological molecules.

Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate immune responses.

Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations

Mecanismo De Acción

The mechanism of action of deoxyuvidin B involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Deoxyuvidin B is closely related to other drimane sesquiterpenoids, including strobilactone B, RES-1149-2, and hydroxylated drimane derivatives. Below is a detailed comparison:

Structural Features

Key Structural Insights :

- Deoxyuvidin B lacks the esterification at C-6 observed in strobilactone B and RES-1149-2, which are critical for enhanced cytotoxicity .

- RES-1149-2 and strobilactone B share a lactone ring (11,12-olide), absent in deoxyuvidin B, further diversifying their bioactivity .

Bioactivity Profiles

Bioactivity Insights :

- Esterification at C-6 with polyunsaturated acids (e.g., in RES-1149-2) correlates with potent cytotoxicity, likely due to enhanced membrane interaction or pro-apoptotic signaling .

- Deoxyuvidin B’s lack of ester groups explains its inactivity in the same assays, highlighting the importance of C-6 modifications for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.